1-Acetyl-5-fluoroindole-3-carbaldehyde
Description
1-Acetyl-5-fluoroindole-3-carbaldehyde is a fluorinated indole derivative characterized by an acetyl group at the 1-position, a fluorine atom at the 5-position, and a formyl (carbaldehyde) group at the 3-position of the indole scaffold.
Properties
CAS No. |
68742-30-3 |
|---|---|
Molecular Formula |
C11H8FNO2 |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1-acetyl-5-fluoroindole-3-carbaldehyde |
InChI |
InChI=1S/C11H8FNO2/c1-7(15)13-5-8(6-14)10-4-9(12)2-3-11(10)13/h2-6H,1H3 |
InChI Key |
LOUBOMJUXPXFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-5-fluoroindole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-fluoroindole with acetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired compound .
Industrial Production Methods: Industrial production of 1-acetyl-5-fluoroindole-3-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-fluoroindole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed:
Oxidation: 1-Acetyl-5-fluoroindole-3-carboxylic acid
Reduction: 1-Acetyl-5-fluoroindole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-5-fluoroindole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-5-fluoroindole-3-carbaldehyde involves its interaction with various molecular targets. The fluoro group enhances its binding affinity to enzymes and receptors, while the acetyl and aldehyde groups facilitate covalent interactions with nucleophilic sites on proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-acetyl-5-fluoroindole-3-carbaldehyde can be contextualized by comparing it with related indole derivatives. Below is a detailed analysis:
Structural Analogues
Physicochemical Properties
- Solubility : The acetyl group may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to 5-fluoroindole-3-carbaldehyde, which lacks this moiety.
- Stability: Fluorine’s metabolic stability and resistance to oxidation could prolong the compound’s half-life in biological systems compared to non-halogenated derivatives.
Research Findings and Implications
- Reactivity : The 3-carbaldehyde group in 1-acetyl-5-fluoroindole-3-carbaldehyde is primed for nucleophilic additions (e.g., condensation with amines to form Schiff bases), a feature exploited in drug discovery for generating diverse libraries .
- Divergent Applications : Unlike imidazole-containing analogues (e.g., 3-(1-Phenethyl-1H-imidazol-5-yl)-1H-indole), which target kinases, 1-acetyl-5-fluoroindole-3-carbaldehyde’s acetyl and fluorine groups may favor applications in antiviral or anti-inflammatory agent development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
